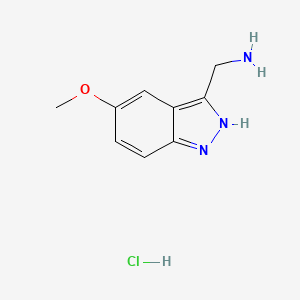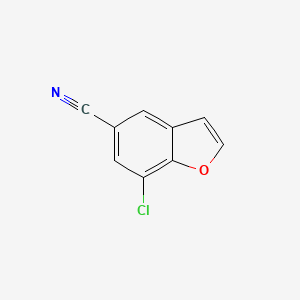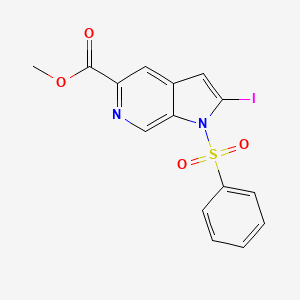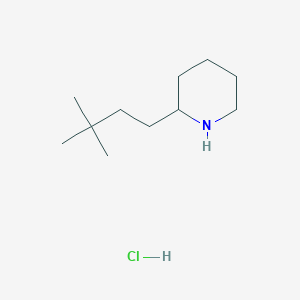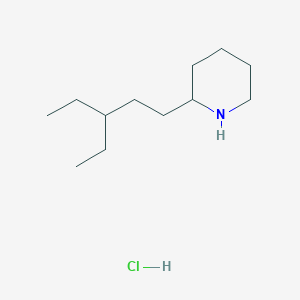![molecular formula C11H15IN2OS B1458024 5-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide CAS No. 2034157-64-5](/img/structure/B1458024.png)
5-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide
Overview
Description
“5-Methoxybenzo[d]thiazol-2(3H)-one” is a chemical compound with the CAS Number: 15193-51-8 . It has a molecular weight of 181.22 .
Molecular Structure Analysis
The molecular formula for “5-Methoxybenzo[d]thiazol-2(3H)-one” is C8H7NO2S .
Physical And Chemical Properties Analysis
The compound “5-Methoxybenzo[d]thiazol-2(3H)-one” has a molecular weight of 181.22 . More detailed physical and chemical properties were not available in the resources I found.
Scientific Research Applications
Photodynamic Therapy Application
- A study by Pişkin, Canpolat, and Öztürk (2020) describes a compound with properties similar to 5-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, which could be useful in photodynamic therapy for cancer treatment due to its good fluorescence properties and high singlet oxygen quantum yield (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Anticancer Properties
- Sherif, Eldeen, and Helal (2013) synthesized compounds related to 5-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, exhibiting antibacterial and anticancer activities (Sherif, Eldeen, & Helal, 2013).
Central Nervous System Effects
- Rosen et al. (1990) investigated a similar compound that is a potent serotonin-3 receptor antagonist, demonstrating the ability to penetrate the central nervous system, which could be relevant for neurological studies (Rosen et al., 1990).
Biological Activity in Chemotherapy
- Uma, Rajanna, Unnisa, and Saiprakash (2017) researched derivatives of benzo[d]thiazol, similar to the compound , revealing potential use in chemotherapy due to their biological activity and toxicity to bacteria (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
Antidepressant Drug Development
- Orus et al. (2002) synthesized benzo[b]thiophene derivatives, akin to 5-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide, which showed promise as dual antidepressant drugs, suggesting similar potential applications for the compound (Orus et al., 2002).
Non-Redox Inhibition in Anti-Inflammatory Agents
- Falgueyret, Hutchinson, and Riendeau (1993) identified methoxyalkyl thiazoles as selective non-redox inhibitors with anti-inflammatory properties, indicating potential application for similar compounds in developing anti-inflammatory drugs (Falgueyret, Hutchinson, & Riendeau, 1993).
Antibacterial and Antifungal Activities
- Ammar et al. (2016) synthesized 5-imino-4-thioxo-2-imidazolidinone derivatives, which showed significant antibacterial and antifungal activities, suggesting similar potential for 5-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide (Ammar et al., 2016).
Safety And Hazards
properties
IUPAC Name |
5-methoxy-3-propyl-1,3-benzothiazol-2-imine;hydroiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS.HI/c1-3-6-13-9-7-8(14-2)4-5-10(9)15-11(13)12;/h4-5,7,12H,3,6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUCAXKCAHDREX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)OC)SC1=N.I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15IN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxy-3-propylbenzo[d]thiazol-2(3H)-imine hydroiodide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1,4,6,7-Tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B1457943.png)


